

YM-53601: A Potent Inhibitor of Squalene Synthase for Hyperlipidemia

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Compound of Interest

Compound Name: YM-53601

Cat. No.: B1258110

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Abstract

YM-53601 is a novel, potent, and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway, specifically the dimerization of two farnesyl pyrophosphate molecules to form squalene.[3] By inhibiting this step, **YM-53601** effectively reduces the synthesis of cholesterol and subsequently lowers plasma levels of non-high-density lipoprotein cholesterol (non-HDL-C) and triglycerides.[3][4] Preclinical studies in various animal models have demonstrated its efficacy in reducing plasma lipids, suggesting its potential as a therapeutic agent for hypercholesterolemia and hypertriglyceridemia in humans.[3][4]

Core Function and Mechanism of Action

The primary function of **YM-53601** is the inhibition of squalene synthase.[5] This enzyme represents a key regulatory point in the mevalonate pathway. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the pathway, squalene synthase inhibitors do not affect the synthesis of essential non-sterol isoprenoids like ubiquinone and dolichol, which are vital for cellular functions.[3] The inhibition of squalene synthase by **YM-53601** leads to a reduction in the production of squalene, a direct precursor to cholesterol.[3][5] This targeted action within the sterol biosynthesis pathway results in decreased downstream production of cholesterol.[5]

Furthermore, studies have indicated that **YM-53601** also suppresses lipogenic biosynthesis in the liver, including the synthesis of triglycerides and free fatty acids.[6] The compound has been shown to decrease the secretion of cholesterol and triglycerides from the liver.[6] Additionally, **YM-53601** has been observed to enhance the clearance rate of plasma low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[7]

Beyond its lipid-lowering effects, **YM-53601** has been investigated for its potential in other therapeutic areas. For instance, it has been shown to reduce mitochondrial cholesterol levels in hepatocellular carcinoma cells and potentiate the effects of chemotherapeutic agents.[1][8] It has also been identified as an inhibitor of FDFT1 activity that can abrogate Hepatitis C virus (HCV) propagation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **YM-53601**.

Table 1: In Vitro Inhibitory Activity of **YM-53601** on Squalene Synthase

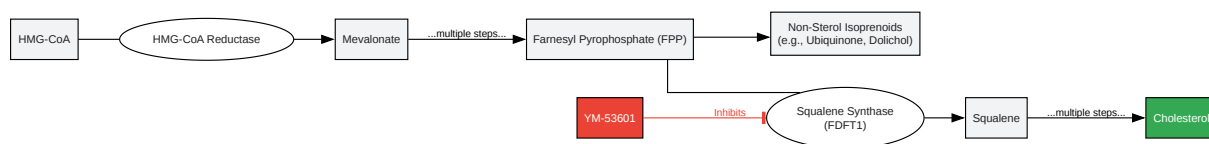
| Species/Cell Line | Tissue Source | IC50 (nM) |
|-------------------|--------------------|-----------|
| Human | HepG2 Cells | 79[1] |
| Rhesus Monkey | Hepatic Microsomes | 45[1] |
| Guinea Pig | Hepatic Microsomes | 46[1] |
| Rat | Hepatic Microsomes | 90[1] |
| Hamster | Hepatic Microsomes | 170[1] |

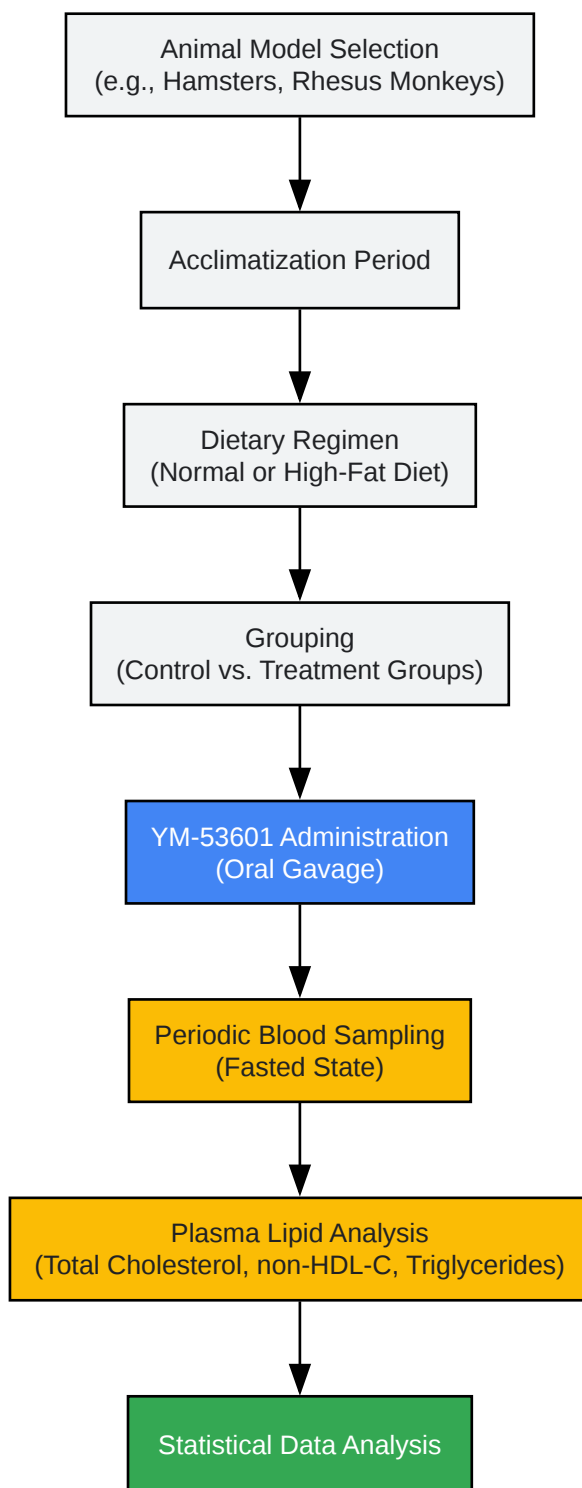
Table 2: In Vivo Efficacy of **YM-53601** on Cholesterol Biosynthesis and Plasma Lipids

| Animal Model | Parameter | Dosage | Duration | Effect |
|-------------------------|--------------------------|------------------------|----------|---------------------|
| Rat | Cholesterol Biosynthesis | 32 mg/kg (single p.o.) | N/A | ED50[1][3][4] |
| Guinea Pig | Plasma non-HDL-C | 100 mg/kg/day | 14 days | 47% reduction[4] |
| Rhesus Monkey | Plasma non-HDL-C | 50 mg/kg (twice daily) | 21 days | 37% reduction[3][4] |
| Hamster (Normal Diet) | Plasma Triglycerides | 50 mg/kg/day | 5 days | 81% reduction[3][4] |
| Hamster (High-Fat Diet) | Plasma Triglycerides | 100 mg/kg/day | 7 days | 73% reduction[3][4] |
| Hamster | Plasma non-HDL-C | 50 mg/kg/day | 5 days | ~70% reduction[1] |

Signaling Pathway and Experimental Workflow

Cholesterol Biosynthesis Pathway and YM-53601 Inhibition





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